4-Bromo-2-nitrobenzyl alcohol
Overview
Description
4-Bromo-2-nitrobenzyl alcohol, also known as (4-bromo-2-nitrophenyl)methanol, is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzyl alcohol from p-nitrotoluene involves three key steps: nitration, conversion of the nitro group to an amine, and bromination . The nitration step must be performed first, followed by the bromination, and finally, the conversion of the nitro group to an amine .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzyl alcohol consists of a benzene ring substituted with a bromo group, a nitro group, and a methanol group . The average mass of the molecule is 232.031 Da, and the monoisotopic mass is 230.953094 Da .
Chemical Reactions Analysis
Alcohols, including 4-Bromo-2-nitrobenzyl alcohol, can undergo several types of reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters . The order of reactivity of alcohols is 3° > 2° > 1° methyl .
Physical And Chemical Properties Analysis
4-Bromo-2-nitrobenzyl alcohol has a density of 1.8±0.1 g/cm3 . It has a boiling point of 338.5±27.0 °C at 760 mmHg . The exact mass of the molecule is 230.953094, and it has a LogP value of 1.34 .
Scientific Research Applications
Application in Organic Synthesis
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
4-Bromo-2-nitrobenzyl alcohol is used in the synthesis of p-nitrobenzyl bromide (PNBBr) , which is widely used for functional group protection .
Method of Application
The conversion of p-nitrotoluene (PNT) to p-nitrobenzyl bromide (PNBBr) is carried out using NaBr-NaBrO3-NaCl as a reagent. The reaction is performed at cold temperatures (0–5 °C). The bromination reaction is carried out cleanly and the mother liquor from the reaction can be recycled in the subsequent batch .
Results or Outcomes
The combined yield of isolated and recoverable PNBBr was 98.30% with respect to PNT consumed. The reagent utilization efficiency was 98.26% .
Application in Polymer and Materials Science
Field
This application falls under the field of Polymer and Materials Science .
Summary of the Application
o-Nitrobenzyl (o-NB) alcohol derivatives, including 4-Bromo-2-nitrobenzyl alcohol, have gained tremendous attention in the area of synthetic organic chemistry and beyond .
Method of Application
These derivatives are used in the creation of photolabile groups in polymers. These groups allow the alteration of polymer properties simply by irradiation .
Results or Outcomes
The applications of these derivatives have grown considerably over the years, leading to the development of new materials with unique properties .
Application in Microbiology
Field
This application falls under the field of Microbiology .
Summary of the Application
4-nitrobenzyl alcohol is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas .
Method of Application
The specific methods of application in this case are not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source .
Application in Multistep Synthesis
Summary of the Application
4-Bromo-2-nitrobenzyl alcohol can be used in multistep synthesis processes. For instance, it can be involved in the synthesis of m-bromoaniline from benzene .
Method of Application
The process involves three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination .
Results or Outcomes
Application in Phototriggered Labeling and Crosslinking
Field
This application falls under the field of Chemical Biology .
Summary of the Application
2-nitrobenzyl alcohol (NB), a derivative of 4-Bromo-2-nitrobenzyl alcohol, is used as a photoreactive group with amine selectivity. It has applications for photoaffinity labeling and crosslinking of biomolecules .
Results or Outcomes
This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
Application in Drug Discovery
Field
This application falls under the field of Pharmaceutical Sciences .
Results or Outcomes
This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery .
Safety And Hazards
4-Bromo-2-nitrobenzyl alcohol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Future Directions
properties
IUPAC Name |
(4-bromo-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBVFGGMFKIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579286 | |
Record name | (4-Bromo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzyl alcohol | |
CAS RN |
22996-19-6 | |
Record name | (4-Bromo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.